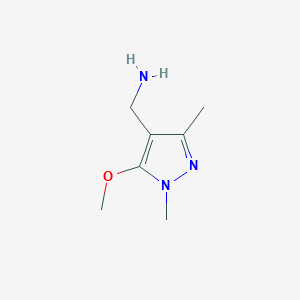
4-Methylpyrimidine-2-carbaldehyde
Descripción general
Descripción
4-Methylpyrimidine-2-carbaldehyde is an organic compound that belongs to the class of pyrimidine aldehydes . It is commonly used as an intermediate in the synthesis of a variety of compounds, including nucleotides, vitamins, and pharmaceuticals .
Synthesis Analysis
4-Methylpyrimidine-2-carbaldehyde is synthesized using various methods. One major method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of 4-Methylpyrimidine-2-carbaldehyde is C6H6N2O, and it has a molecular weight of 122.13 g/mol . The InChI code for the compound is 1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Methylpyrimidine-2-carbaldehyde is a white crystalline solid with a melting point of 60-62°C. It is soluble in polar solvents like water, ethanol, and acetone, but insoluble in non-polar solvents like benzene and toluene. The compound has a pKa value of 8.9 and a boiling point of 228-230°C.Aplicaciones Científicas De Investigación
Organic Synthesis
In organic chemistry, 4-Methylpyrimidine-2-carbaldehyde is used as a building block for the synthesis of complex organic molecules. It serves as a versatile intermediate in the construction of pyrimidine rings, which are present in many natural products and pharmaceuticals .
Pharmaceutical Development
This compound is instrumental in pharmaceutical development, especially in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity enables the formation of compounds with potential therapeutic effects. It is also involved in the development of new formulations and drug delivery systems .
Chemical Research
4-Methylpyrimidine-2-carbaldehyde is a subject of chemical research due to its unique properties. Researchers study its reactivity patterns, stability, and interactions with other chemicals to understand its behavior in various chemical processes .
Analytical Chemistry
In analytical chemistry, 4-Methylpyrimidine-2-carbaldehyde is used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .
Biochemistry
The compound finds applications in biochemistry, particularly in the study of enzyme mechanisms and metabolic pathways. It can act as an inhibitor or substrate analog to probe the function of enzymes and understand biochemical processes .
Environmental Science
4-Methylpyrimidine-2-carbaldehyde is also relevant in environmental science. It can be part of the synthesis of compounds used in environmental remediation processes, such as the degradation of pollutants or the synthesis of environmentally friendly materials .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrimidines, a class of compounds to which 4-methylpyrimidine-2-carbaldehyde belongs, are known to have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
Propiedades
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











amine](/img/structure/B1437616.png)


![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)
